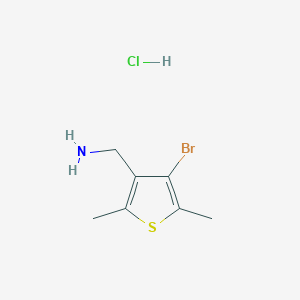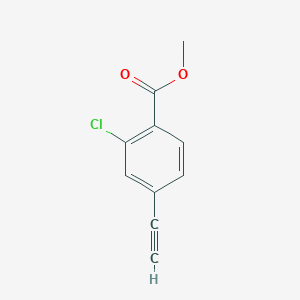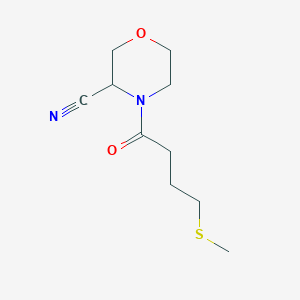
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H13BrClNS . It is a white crystalline powder that is soluble in water and other polar solvents. The compound is primarily used in the field of organic synthesis.
Synthesis Analysis
The synthesis of “this compound” involves a multi-step process. It starts with the reaction of 2,5-dimethylthiophene with bromine to form 2-bromo-5-methylthiophene. The 2-bromo-5-methylthiophene is then treated with sodium hydride and methanol to form 2-methoxy-5-methylthiophene. The 2-methoxy-5-methylthiophene is further reacted with methyl iodide and ammonia to form "this compound".Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10BrNS.ClH/c1-4-6(3-9)7(8)5(2)10-4;/h3,9H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 256.59 . It is a powder at room temperature . The compound is stable under normal conditions but can decompose when exposed to light and air.Scientific Research Applications
Imaging Studies in Psychedelic Drug Action
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride falls into the category of hallucinogens that have sparked interest due to their potential in psychotherapy. Advanced imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) have been utilized to study the uptake, binding distribution, and brain interactions of similar hallucinogenic compounds. These studies provide a deeper understanding of the receptor interactions, especially with serotonin 5-HT2A receptors, and the metabolic pathways involved in the action of these compounds (Cumming et al., 2021).
Pharmacological Tool in CNS Diseases
Research has shown a growing interest in compounds like this compound, especially in stimulating 5-HT2A receptors for potential therapeutic use in central nervous system (CNS) diseases. However, the ability of these drugs to stimulate 5-HT2A receptors doesn't necessarily associate them with psychedelic experiences, and their pharmacological profiles are still under investigation. The substance TCB-2, with structural similarities, has gained attention in preclinical studies for its unique stimulation of the phospholipase C pathway, differentiating it from other hallucinogenic drugs (Giovanni & Deurwaerdère, 2017).
Carcinogenicity Studies
The structure of this compound is indicative of aromatic properties, which leads to considerations in carcinogenicity studies. Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. Although in vitro studies indicate potential carcinogenic properties, the actual in vivo implications are still uncertain, necessitating further investigation (Ashby et al., 1978).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
(4-bromo-2,5-dimethylthiophen-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS.ClH/c1-4-6(3-9)7(8)5(2)10-4;/h3,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLWXPSYEULCAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)

![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)
![8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2386756.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone](/img/structure/B2386762.png)

![4-(2-ethoxybenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2386766.png)
![Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2386767.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2386768.png)


![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)